4-(3,4-Dimethylphenyl)-5-hydroxy-7,8-dimethylnaphtho[2,1-d][1,3]oxathiol-2-one
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Overview
Description
4-(3,4-Dimethylphenyl)-5-hydroxy-7,8-dimethylnaphtho[2,1-d][1,3]oxathiol-2-one is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of naphtho[2,1-d][1,3]oxathiol-2-ones, which are characterized by a fused ring system containing oxygen and sulfur atoms. The presence of multiple methyl groups and a hydroxyl group further enhances its chemical reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethylphenyl)-5-hydroxy-7,8-dimethylnaphtho[2,1-d][1,3]oxathiol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylphenyl derivatives with naphthoquinone intermediates, followed by cyclization and introduction of the oxathiol ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethylphenyl)-5-hydroxy-7,8-dimethylnaphtho[2,1-d][1,3]oxathiol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the oxathiol moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives .
Scientific Research Applications
4-(3,4-Dimethylphenyl)-5-hydroxy-7,8-dimethylnaphtho[2,1-d][1,3]oxathiol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethylphenyl)-5-hydroxy-7,8-dimethylnaphtho[2,1-d][1,3]oxathiol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(3,4-Dimethylphenyl)-5-hydroxy-7,8-dimethylnaphtho[2,1-d][1,3]oxathiol-2-one include other naphtho[2,1-d][1,3]oxathiol-2-ones and related derivatives with different substituents on the aromatic rings.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methyl groups and a hydroxyl group enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C21H18O3S |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-(3,4-dimethylphenyl)-5-hydroxy-7,8-dimethylbenzo[g][1,3]benzoxathiol-2-one |
InChI |
InChI=1S/C21H18O3S/c1-10-5-6-14(7-11(10)2)17-18(22)15-8-12(3)13(4)9-16(15)19-20(17)25-21(23)24-19/h5-9,22H,1-4H3 |
InChI Key |
WKRAYFCVIACWFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C3=C(C=C(C(=C3)C)C)C4=C2SC(=O)O4)O)C |
Origin of Product |
United States |
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